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Compound of Interest

Compound Name: p-Anisidine

Introduction

The p-Anisidine value (p-AV) is a critical measure of the secondary oxidation of edible oils and
fats. While the peroxide value (PV) indicates primary oxidation products (hydroperoxides), the
p-AV quantifies the level of aldehydes, principally 2-alkenals and 2,4-dienals, which are formed
from the decomposition of hydroperoxides.[1][2] These secondary oxidation products are
significant contributors to the rancid flavor and odor of deteriorated oils and fats.[3] Therefore,
the p-AV provides insight into the oxidative history of an oil and is a valuable indicator of its
overall quality and shelf-life.[4] This analysis is applicable to all animal and vegetable fats and
oils.[5]

This document provides a detailed protocol for the determination of the p-Anisidine value,
based on internationally recognized methods such as AOCS Official Method Cd 18-90, ISO
6885, and IUPAC method 2.504.[1][6][7]

Principle of the Method

The determination of the p-Anisidine value is based on the reaction of aldehydes present in
the oil or fat sample with p-anisidine (4-methoxy aniline).[8] The oil or fat is first dissolved in a
solvent, typically isooctane. An aliquot of this solution is then reacted with a solution of p-
anisidine in glacial acetic acid. The aldehyde groups in the sample react with the p-anisidine
to form a yellowish Schiff base.[3] The intensity of the color produced is proportional to the
amount of aldehydes present and is measured spectrophotometrically at 350 nm.[6] The p-
Anisidine value is calculated from the increase in absorbance.[1]
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Data Presentation

The p-Anisidine value is a dimensionless quantity. A lower p-AV indicates better quality oil.[9]
The acceptable limits for p-AV can vary depending on the type of oil and its intended use. For
instance, refined oils are expected to have a p-AV of less than 5.[2] For fish oils, a p-AV lower
than 30 is often required, while other sectors may mandate a value of less than 10.[8]

Table 1: Typical p-Anisidine Values for Various Edible Oils

Typical p-Anisidine Value

Oil Type Condition
(p-AV)

Canola Oill Fresh < 5[10]

Canola Oill After Frying > 6[11]

Sunflower Oil Fresh 1.88[12]

Sunflower Oil After 96h heating 349.43[12]

Corn Oil Fresh 3.14[12]

Corn QOil After 96h heating 335.57[12]

Soybean Oil Fresh 3.52[12]

Soybean Oil After 96h heating 351.78[12]

Peanut Oil Fresh 4.81[12]

Peanut Oil After 96h heating 251.35[12]

Olive QOil Fresh 8.81[12]

Olive Ol After 96h heating 177.49[12]

Fish Gil Uniflavored Median of 7.45, with an upper
limit of 20 being a standard[13]

Mustard Oil Fresh 1.01 - 1.82[14]

Mustard Oil After Frying 1.62 - 2.82[14]
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Experimental Protocol

This protocol is harmonized from the AOCS Cd 18-90 and ISO 6885 standards.
1. Apparatus

e Spectrophotometer, capable of measurements at 350 nm.

» Matched glass cuvettes with a 1.00 cm path length.

e Volumetric flasks, 25 mL, Class A.

o Pipettes, 1 mL and 5 mL, Class A, or calibrated automatic pipettes.

o Test tubes with stoppers or screw caps, 10 mL minimum capacity.

2. Reagents

¢ Isooctane (2,2,4-trimethylpentane): Analytical grade, with an absorbance not exceeding 0.01
against distilled water at 350 nm.

o Glacial Acetic Acid: Analytical grade.
e p-Anisidine (4-methoxyaniline): Analytical reagent grade, cream-colored crystals.

o Storage and Handling: p-Anisidine is toxic and should be handled with care, avoiding
contact with skin.[1] Store in a dark bottle at 0-4°C.[6] Discard if it shows significant
darkening.

o Purification of p-Anisidine (if necessary): If the reagent is discolored, it can be purified.
Dissolve 4.0 g of p-anisidine in 100 mL of water at 75°C. Add 0.2 g of sodium sulfite and
2.0 g of activated carbon. Stir for 5 minutes and filter. Cool the filtrate to 0°C for at least 4
hours. Filter the recrystallized p-anisidine, wash with a small amount of ice-cold water,
and dry in a vacuum desiccator.[1][6]

e p-Anisidine Reagent Solution (0.25% w/v): Dissolve 0.250 g of p-anisidine in glacial acetic
acid in a 100 mL volumetric flask and dilute to the mark with glacial acetic acid. This solution
should be prepared fresh daily and protected from light.
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3. Procedure
3.1. Sample Preparation

o Ensure the oil or fat sample is clear and dry. If it is solid, gently melt it at a low temperature. If
it contains suspended matter, filter it.

o Accurately weigh an appropriate amount of the sample (typically 0.5 g to 4.0 g, depending on
the expected p-AV) into a 25 mL volumetric flask.

» Dissolve the sample in isooctane and dilute to the 25 mL mark. Mix thoroughly.
3.2. Spectrophotometric Measurement
e Absorbance of the Oil Solution (Ab):

o Fill a cuvette with the isooctane solution of the sample.

o Fill a reference cuvette with isooctane.

o Measure the absorbance (Ab) of the sample solution at 350 nm against the isooctane
blank.[6]

» Absorbance of the Reacted Solution (As):

[e]

Pipette 5 mL of the sample solution into a test tube.

o Pipette 5 mL of isooctane into a second test tube (this will be the blank).
o To each test tube, add exactly 1 mL of the p-anisidine reagent solution.
o Stopper the test tubes, shake well, and store in the dark.[1][6]

o After exactly 10 minutes, measure the absorbance (As) of the sample solution (from the
first test tube) at 350 nm, using the solution from the second test tube (the blank) in the

reference cuvette.[6]

4. Calculation
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The p-Anisidine value (p-AV) is calculated using the following formula, which is derived from
the AOCS Official Method Cd 18-90:

p-AV = 25 x (1.2 x As - Ab) / m

Where:

25 is the volume of the solvent used to dissolve the sample (in mL).

1.2 is a correction factor for the dilution of the sample solution with the p-anisidine reagent.

As is the absorbance of the reacted sample solution.

Ab is the absorbance of the unreacted sample solution.

m is the mass of the sample taken (in g).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of the p-Anisidine value.
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Caption: Workflow for p-Anisidine Value Determination.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b042471?utm_src=pdf-body-img
https://www.benchchem.com/product/b042471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The p-Anisidine value is a fundamental parameter for assessing the quality of edible oils and
fats, specifically by quantifying secondary oxidation products. Adherence to standardized
protocols, such as those from AOCS and ISO, is crucial for obtaining accurate and reproducible
results. This information is vital for quality control in the food industry and for research in food
science and lipid chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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